2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with bromophenyl, chloro-dimethylphenyl, and acetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Acetamide Formation: The final step involves the acylation of the amine group with chloro-dimethylphenyl acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and chloro-dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced quinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, the quinazolinone core is known for its antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its diverse reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the bromophenyl and chloro-dimethylphenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group and has applications in liquid crystal polymers.
Quinazolinone Derivatives: Various quinazolinone derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its combination of functional groups, which confer diverse reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C24H19BrClN3O2S |
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Molecular Weight |
528.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H19BrClN3O2S/c1-14-11-15(2)22(19(26)12-14)28-21(30)13-32-24-27-20-6-4-3-5-18(20)23(31)29(24)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
LYLYRQBHAFXGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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